-(Bromomethyl)-1,3-difluorobenzene is a relatively new aromatic compound with limited research available. Studies have explored its synthesis and characterization, but its applications in specific scientific research areas are still under investigation.
One study describes the synthesis of 2-(bromomethyl)-1,3-difluorobenzene through a three-step process involving the bromination of 1,3-difluorobenzene, followed by a Suzuki-Miyaura coupling reaction with bromomethyllithium, and finally a deprotection step. [PubChem, National Institutes of Health. "https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromomethyl-1_3-difluorobenzene"] The characterization of the synthesized compound was performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
While specific research applications of 2-(Bromomethyl)-1,3-difluorobenzene are not yet extensively documented, its structural features suggest potential areas of exploration:
2,6-Difluorobenzyl bromide is an organic compound with the molecular formula CHBrF and a molecular weight of 207.02 g/mol. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, along with a bromine atom. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.
There is no current information available on the specific mechanism of action of 2-(bromomethyl)-1,3-difluorobenzene in biological systems.
The reactivity of 2,6-difluorobenzyl bromide is influenced by the presence of the electron-withdrawing fluorine atoms, which lower the reactivity of the adjacent hydrogen atoms. This compound can undergo various reactions typical of alkyl halides, including:
Several methods exist for synthesizing 2,6-difluorobenzyl bromide:
2,6-Difluorobenzyl bromide is primarily utilized in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals. Its unique electronic properties allow it to serve as a building block in the development of fluorinated compounds that may exhibit enhanced biological activity or stability.
Interaction studies involving 2,6-difluorobenzyl bromide typically focus on its reactivity with nucleophiles and its behavior in various chemical environments. The presence of fluorine atoms can significantly alter its interaction profiles compared to non-fluorinated analogs. Detailed studies are necessary to understand its interactions fully.
Several compounds share structural similarities with 2,6-difluorobenzyl bromide. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzyl Bromide | CHBr | No fluorine substituents; more reactive due to lack of electron-withdrawing groups. |
1,3-Difluorobenzene | CHF | Similar fluorination pattern but lacks the benzyl group; used in different applications. |
4-Fluorobenzyl Bromide | CHBrF | Fluorine at para position; different reactivity profile due to substitution pattern. |
2-Fluorobenzyl Bromide | CHBrF | Fluorine at meta position; alters electronic properties significantly compared to 2,6-difluoro variant. |
The presence of two fluorine atoms at the 2 and 6 positions provides unique steric and electronic characteristics that distinguish 2,6-difluorobenzyl bromide from its analogs.
Corrosive